molecular formula C16H16F2N4O3 B12639856 methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate

methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate

Cat. No.: B12639856
M. Wt: 350.32 g/mol
InChI Key: PYBQGDIJKZQXGJ-UHFFFAOYSA-N
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Description

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate is a complex organic compound belonging to the class of phenylpyrrolines. These compounds are characterized by a benzene ring linked to a pyrroline ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate involves several stepsThe final step involves the esterification of the carboxylic acid group with methanol to form the glycinate ester . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate can be compared with other similar compounds, such as:

Biological Activity

Methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex imidazo[4,5-c]pyridine framework substituted with a difluorophenyl group and a glycinate moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit kinase inhibition properties. Kinases play crucial roles in cell signaling pathways associated with proliferation and survival. Inhibition of specific kinases can lead to reduced cell growth in cancerous tissues.

Biological Activities

  • Antitumor Activity :
    • Compounds within the same chemical class have shown significant antitumor effects. For instance, a study demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models. The IC50 values for these compounds ranged from nanomolar to low micromolar concentrations against various cancer cell lines (e.g., HCT116 colon cancer) .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to exert anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, related compounds demonstrated IC50 values as low as 0.04 μmol against COX-2 .
  • Cellular Mechanisms :
    • The compound may influence apoptotic pathways and cellular signaling cascades. Studies suggest that imidazo[4,5-c]pyridine derivatives can modulate pathways involved in inflammation and cancer progression by altering the expression of pro-inflammatory cytokines and growth factors .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Case Study 1 : A derivative exhibited potent activity against FGFR1 (Fibroblast Growth Factor Receptor 1), achieving an IC50 value of 0.9 nM in enzymatic assays. This suggests potential for targeting FGFR-driven tumors .
  • Case Study 2 : In vivo studies demonstrated that a closely related compound significantly inhibited tumor growth in xenograft models at doses as low as 10 mg/kg/day .

Table 1: Biological Activity Summary

Activity TypeCompound ClassIC50 RangeTarget/Effect
AntitumorImidazo[4,5-c]pyridine derivatives0.07 - 0.64 μMTumor growth inhibition
Anti-inflammatorySimilar derivatives0.04 μmolCOX-2 inhibition
Kinase InhibitionVarious derivatives< 10 nMFGFR1 and other kinases

Properties

Molecular Formula

C16H16F2N4O3

Molecular Weight

350.32 g/mol

IUPAC Name

methyl 2-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate

InChI

InChI=1S/C16H16F2N4O3/c1-25-13(23)7-19-16(24)22-5-4-12-14(21-8-20-12)15(22)10-6-9(17)2-3-11(10)18/h2-3,6,8,15H,4-5,7H2,1H3,(H,19,24)(H,20,21)

InChI Key

PYBQGDIJKZQXGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2

Origin of Product

United States

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